molecular formula C11H13Cl2NO2 B12450575 1-Chloro-3-((3-chloro-6-hydroxy-2,4-dimethyl phenyl)amino)propan-2-one

1-Chloro-3-((3-chloro-6-hydroxy-2,4-dimethyl phenyl)amino)propan-2-one

Cat. No.: B12450575
M. Wt: 262.13 g/mol
InChI Key: IUBBNBYVUNTNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CHLORO-3-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)AMINO]PROPAN-2-ONE is an organic compound with the molecular formula C11H13Cl2NO2. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a dimethylphenyl group attached to a propanone backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CHLORO-3-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)AMINO]PROPAN-2-ONE typically involves multiple steps. One common method involves the reaction of 3-chloro-6-hydroxy-2,4-dimethylphenylamine with 1-chloro-2-propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-CHLORO-3-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)AMINO]PROPAN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the compound may produce amines or alcohols.

Scientific Research Applications

1-CHLORO-3-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)AMINO]PROPAN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-CHLORO-3-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)AMINO]PROPAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-hydroxy-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a dimethyl group.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring and methoxy groups, differing in the core structure.

Uniqueness

1-CHLORO-3-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)AMINO]PROPAN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

1-chloro-3-(3-chloro-6-hydroxy-2,4-dimethylanilino)propan-2-one

InChI

InChI=1S/C11H13Cl2NO2/c1-6-3-9(16)11(7(2)10(6)13)14-5-8(15)4-12/h3,14,16H,4-5H2,1-2H3

InChI Key

IUBBNBYVUNTNND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)NCC(=O)CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.